molecular formula C11H12O4 B8437929 Methyl 2-acetyl-5-methoxybenzoate

Methyl 2-acetyl-5-methoxybenzoate

Cat. No.: B8437929
M. Wt: 208.21 g/mol
InChI Key: JNQGLRIJQNLSNL-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-methoxybenzoate is an aromatic ester featuring a methoxy group at the 5-position and an acetyl group at the 2-position of the benzene ring. This compound is structurally characterized by its ester functionality (methyl group) and electron-withdrawing substituents (acetyl and methoxy), which influence its reactivity, solubility, and applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetyl-5-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-7(12)9-5-4-8(14-2)6-10(9)11(13)15-3/h4-6H,1-3H3

InChI Key

JNQGLRIJQNLSNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Esters

Substituent Effects on Reactivity and Stability

The substituents on the benzene ring critically determine the compound’s electronic and steric properties. Below is a comparison with key analogs:

Compound Name Substituents Key Functional Impact Reference
Methyl 2-amino-4-benzyloxy-5-methoxybenzoate 2-amino, 4-benzyloxy, 5-methoxy Amino group enhances nucleophilicity; benzyloxy adds steric bulk and stability
Ethyl 2-methoxybenzoate 2-methoxy (ethyl ester) Lacks acetyl group; lower molecular weight (180.20) and higher ethanol solubility
Methyl 5-formyl-2-methoxybenzoate 5-formyl, 2-methoxy Formyl group increases electrophilicity for condensation reactions
Methyl 2-chloro-5-formylbenzoate 2-chloro, 5-formyl Chloro group enhances stability; formyl enables aldehyde-based reactions
Methyl 2-methoxy-5-(methylsulfonyl)benzoate 5-methylsulfonyl, 2-methoxy Sulfonyl group strongly electron-withdrawing, increasing acidity

Key Observations :

  • The acetyl group in Methyl 2-acetyl-5-methoxybenzoate is moderately electron-withdrawing, which may reduce ring electron density compared to amino or methoxy groups alone. This could lower reactivity in electrophilic substitution but enhance stability against oxidation .
  • Steric effects : Bulky substituents (e.g., benzyloxy in ) reduce reaction rates in crowded positions, whereas smaller groups (e.g., methoxy) favor easier functionalization.

Physicochemical Properties and Spectroscopic Profiles

While direct data for this compound are unavailable, inferences are drawn from analogs:

Property This compound (Inferred) Ethyl 2-Methoxybenzoate Methyl 5-Formyl-2-Methoxybenzoate
Molecular Weight ~208.21 (C₁₁H₁₂O₄) 180.20 ~194.18 (C₁₀H₁₀O₄)
Solubility in Ethanol Moderate (acetyl reduces polarity) High Moderate (formyl increases polarity)
Key Spectroscopic Signals IR: 1700–1750 cm⁻¹ (ester C=O), 1650 cm⁻¹ (acetyl C=O); NMR: δ 2.6 (acetyl CH₃) IR: 1720 cm⁻¹ (ester C=O) NMR: δ 9.8 (formyl CHO)

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